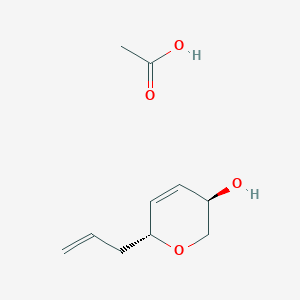
acetic acid;(3R,6R)-6-prop-2-enyl-3,6-dihydro-2H-pyran-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;(3R,6R)-6-prop-2-enyl-3,6-dihydro-2H-pyran-3-ol is a compound that combines the properties of acetic acid and a pyran derivative. Acetic acid is a simple carboxylic acid known for its sour taste and pungent smell, commonly found in vinegar. The pyran derivative in this compound is characterized by a six-membered ring containing one oxygen atom, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(3R,6R)-6-prop-2-enyl-3,6-dihydro-2H-pyran-3-ol typically involves the following steps:
Formation of the Pyran Ring: The pyran ring can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile under heat to form the six-membered ring.
Introduction of the Prop-2-enyl Group: The prop-2-enyl group can be introduced via an allylation reaction, where an allyl halide reacts with the pyran ring in the presence of a base.
Acetylation: The final step involves the acetylation of the hydroxyl group on the pyran ring using acetic anhydride or acetyl chloride in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group on the pyran ring is converted to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carbonyl group back to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups like halides or amines using reagents like thionyl chloride or amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Thionyl chloride, amine derivatives, solvent like dichloromethane.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halide or amine derivatives.
Scientific Research Applications
Chemistry
The compound is used as an intermediate in organic synthesis, particularly in the synthesis of complex molecules and natural products. Its unique structure allows for various functional group transformations, making it valuable in synthetic chemistry.
Biology
In biological research, the compound can be used as a probe to study enzyme-catalyzed reactions involving pyran derivatives. Its ability to undergo various chemical reactions makes it a useful tool in enzymology and metabolic studies.
Medicine
The compound has potential applications in medicinal chemistry, where it can be used as a scaffold for the development of new drugs. Its unique structure allows for the design of molecules with specific biological activities, such as anti-inflammatory or antimicrobial properties.
Industry
In the industrial sector, the compound can be used as a precursor for the synthesis of polymers, resins, and other materials. Its ability to undergo various chemical reactions makes it valuable in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which acetic acid;(3R,6R)-6-prop-2-enyl-3,6-dihydro-2H-pyran-3-ol exerts its effects involves interactions with molecular targets like enzymes and receptors. The compound can act as a substrate or inhibitor in enzyme-catalyzed reactions, affecting the activity of enzymes involved in metabolic pathways. Its unique structure allows it to bind to specific receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Acetic acid: A simple carboxylic acid with similar acidic properties but lacks the pyran ring.
Pyran derivatives: Compounds with a six-membered ring containing one oxygen atom, similar to the pyran ring in the compound.
Allyl alcohol: Contains a hydroxyl group and an allyl group but lacks the pyran ring and acetic acid moiety.
Uniqueness
Acetic acid;(3R,6R)-6-prop-2-enyl-3,6-dihydro-2H-pyran-3-ol is unique due to its combination of acetic acid and pyran ring structures. This combination allows it to undergo a wide range of chemical reactions and interact with various molecular targets, making it valuable in multiple fields of research and industry.
Properties
CAS No. |
205827-34-5 |
|---|---|
Molecular Formula |
C10H16O4 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
acetic acid;(3R,6R)-6-prop-2-enyl-3,6-dihydro-2H-pyran-3-ol |
InChI |
InChI=1S/C8H12O2.C2H4O2/c1-2-3-8-5-4-7(9)6-10-8;1-2(3)4/h2,4-5,7-9H,1,3,6H2;1H3,(H,3,4)/t7-,8-;/m1./s1 |
InChI Key |
BNWPSGWZINXENX-SCLLHFNJSA-N |
Isomeric SMILES |
CC(=O)O.C=CC[C@@H]1C=C[C@H](CO1)O |
Canonical SMILES |
CC(=O)O.C=CCC1C=CC(CO1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















